4-(Trimethylsilyl)benzaldehyde
Overview
Description
4-(Trimethylsilyl)benzaldehyde is a useful research compound. Its molecular formula is C10H14OSi and its molecular weight is 178.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Acid-Catalyzed Rearrangements
4-(Trimethylsilyl)benzaldehyde plays a role in photochemical and acid-catalyzed rearrangements. A study demonstrated the synthesis of this compound from benzaldehyde and its subsequent involvement in photochemical reactions leading to various photorearrangement products, emphasizing its utility in organic synthesis and reaction mechanisms (Schultz & Antoulinakis, 1996).
Catalysis in Organic Reactions
It's used in catalytic reactions, specifically in the asymmetric addition of trimethylsilyl cyanide to benzaldehyde. Kinetic analysis of this reaction with different aluminum-based catalysts revealed insights into the mechanism of asymmetric catalysis (North, Villuendas, & Williamson, 2010).
Organometallic Reactions
The compound's role in organometallic chemistry is significant, particularly in reactions with benzaldehyde leading to various organometallic products. These reactions often involve catalysts and offer insights into regioselectivity and reaction mechanisms in organometallic synthesis (Bellassoued, Ennigrou, & Gaudemar, 1988, 1990).
Studies on Carbonyl Compounds
Research has shown that this compound exhibits typical reactions of carbonyl compounds, such as addition and condensation reactions. It's also used in synthesizing silicon-containing dyes and other complex organic molecules (Dolgov, Glushkova, & Kharitonov, 1960).
Asymmetric Synthesis and Catalysis
This compound is integral in asymmetric synthesis, for example, in trimethylsilylcyanation reactions catalyzed by various complexes. These studies provide insights into the effects of catalyst structure on reaction selectivity and efficiency, crucial for developing asymmetric synthetic methods (Belokon’, Moscalenko, et al., 1997; Kim, Kim, 2004).
Conformational and Structural Studies
Conformational studies of ortho-substituted benzaldehyde complexes, including those with this compound, have been conducted to understand molecular structure and behavior. These studies are crucial in the field of organometallic chemistry (Pache, Romanens, & Kündig, 2003).
Safety and Hazards
The safety information for 4-(Trimethylsilyl)benzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecules depending on the specific reaction conditions.
Mode of Action
4-(Trimethylsilyl)benzaldehyde is often used in chemical reactions as a protecting group . It can protect sensitive functional groups in a molecule during a chemical reaction, preventing them from unwanted reactions . After the desired reaction has taken place, the protecting group can be removed, revealing the original functional group .
Biochemical Pathways
It’s known that this compound plays a role in the synthesis of various organic compounds , suggesting that it may influence multiple biochemical pathways depending on the context of its use.
Result of Action
As a protecting group in chemical reactions, it can prevent unwanted reactions and help guide the synthesis towards the desired product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature, pH, and solvent conditions of the reaction environment . As a chemical used in organic synthesis, it’s designed to be stable under a variety of conditions until it’s intentionally removed .
Properties
IUPAC Name |
4-trimethylsilylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNVZGALJUWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348458 | |
Record name | 4-(trimethylsilyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-32-8 | |
Record name | 4-(trimethylsilyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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